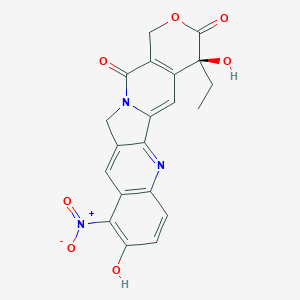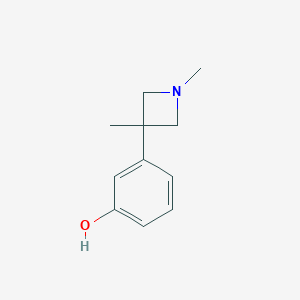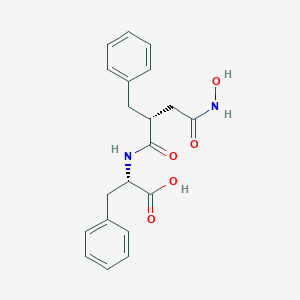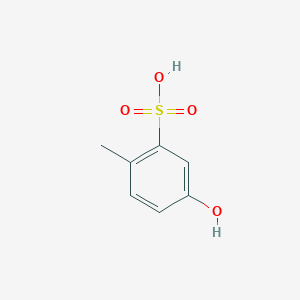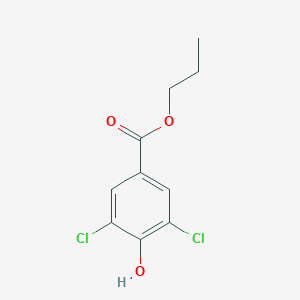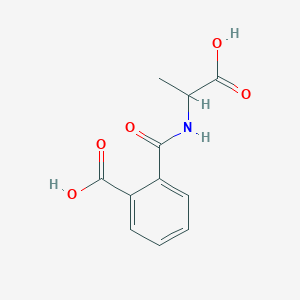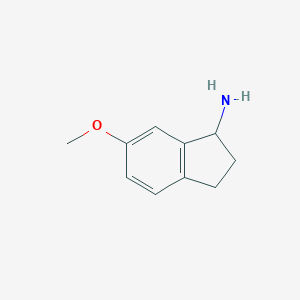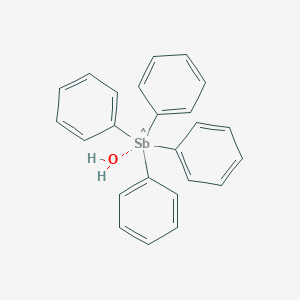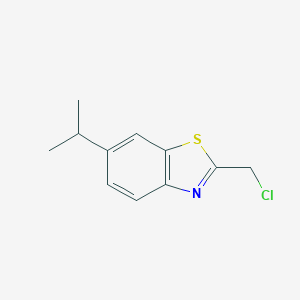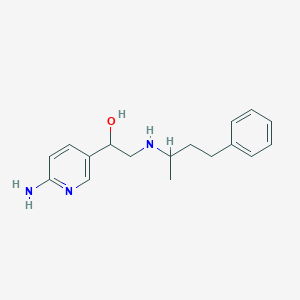![molecular formula C20H10AlN2O8S2+ B012042 Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) CAS No. 19795-24-5](/img/structure/B12042.png)
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate), also known as Alizarin Red S (ARS), is a synthetic dye commonly used in biochemistry and molecular biology research. The compound is a red-orange powder that is soluble in water and ethanol. ARS is an important tool in the study of calcium deposits and is often used to stain bone tissue and mineralized structures.
Mécanisme D'action
ARS binds to calcium ions via a chelation mechanism, forming a complex that produces a red-orange color. The binding of ARS to calcium ions is pH-dependent and is optimal at a pH of 4.1-5.0. The complex formed between ARS and calcium ions is stable and can be used for quantitative analysis.
Effets Biochimiques Et Physiologiques
ARS has no known biochemical or physiological effects on living organisms. The compound is not toxic and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
ARS is a widely used calcium indicator that has several advantages for laboratory experiments. The compound is relatively inexpensive, easy to use, and produces a stable complex with calcium ions. However, ARS has several limitations that should be considered when designing experiments. The compound is pH-dependent and is only optimal for calcium detection at a pH of 4.1-5.0. ARS is also not suitable for use in living organisms as it cannot penetrate cell membranes.
Orientations Futures
There are several future directions for the use of ARS in scientific research. One area of interest is the development of new calcium indicators that are more sensitive and specific than ARS. Another area of interest is the use of ARS in the detection of calcium deposits in diseases such as osteoporosis and atherosclerosis. Additionally, ARS may have applications in the detection of calcium in geological samples and in the development of new materials.
Méthodes De Synthèse
ARS can be synthesized by reacting 1,2-dihydroxyanthraquinone with 2,4-dihydroxybenzenesulfonic acid in the presence of aluminum ions. The resulting compound is purified by recrystallization and is typically obtained as a sodium salt.
Applications De Recherche Scientifique
ARS is commonly used in scientific research as a calcium indicator. The compound binds to calcium ions, forming a complex that produces a red-orange color. This property makes ARS a useful tool for the detection of calcium deposits in tissues and cells. ARS is also used to stain mineralized structures in bone tissue and to detect calcium in cell cultures.
Propriétés
Numéro CAS |
19795-24-5 |
|---|---|
Nom du produit |
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) |
Formule moléculaire |
C20H10AlN2O8S2+ |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-disulfonic acid |
InChI |
InChI=1S/C20H12N2O8S2/c23-19-11-5-9(31(25,26)27)1-3-15(11)21-17-7-14-18(8-13(17)19)22-16-4-2-10(32(28,29)30)6-12(16)20(14)24/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30) |
Clé InChI |
MFRFEKWCLAAHPL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




